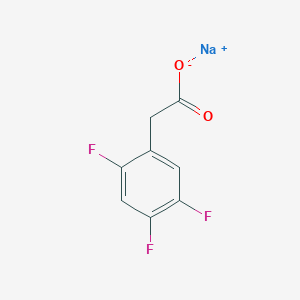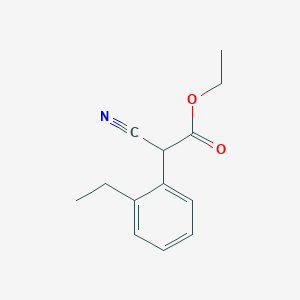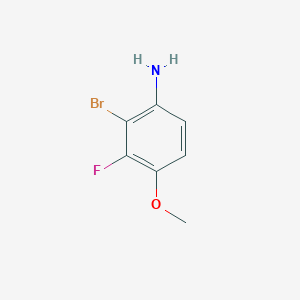
2-Bromo-3-fluoro-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-methoxyaniline is an aromatic amine compound with the molecular formula C7H7BrFNO It is characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-4-methoxyaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Bromination: and to introduce the bromine and fluorine atoms at specific positions on the aromatic ring.
Methoxylation: to add the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluoro-4-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce quinones .
Scientific Research Applications
2-Bromo-3-fluoro-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
- 2-Bromo-4-methoxyaniline
- 3-Bromo-4-fluoro-2-methoxyaniline
- 4-Bromo-2-fluoro-3-methoxyaniline
Comparison: 2-Bromo-3-fluoro-4-methoxyaniline is unique due to the specific positioning of its substituents, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
2-bromo-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |
InChI Key |
GIUANCCLMCJEGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11719001.png)
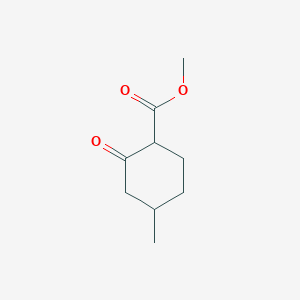

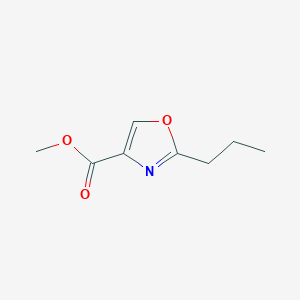
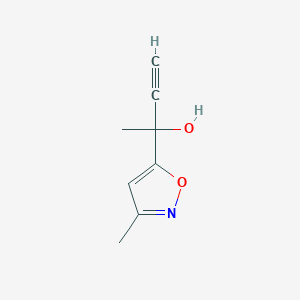
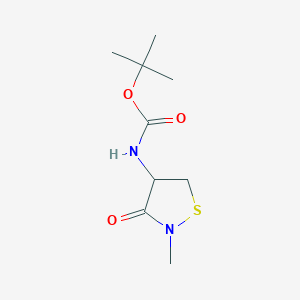
![[(3S,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B11719057.png)
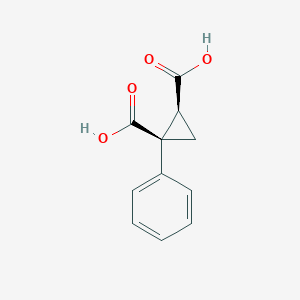
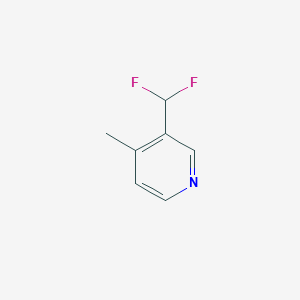
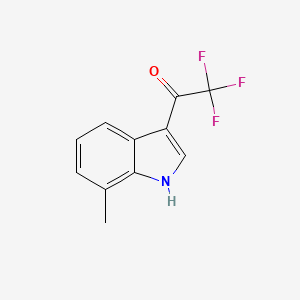
![3-Phenylthieno[3,2-b]thiophene](/img/structure/B11719092.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B11719099.png)
